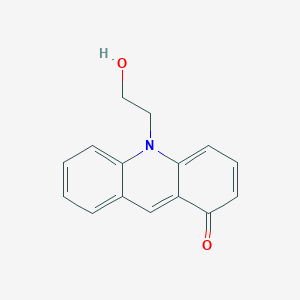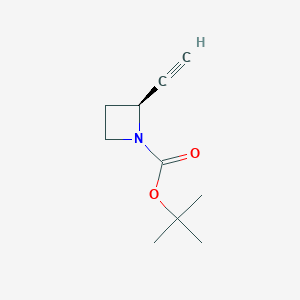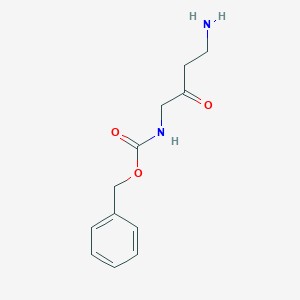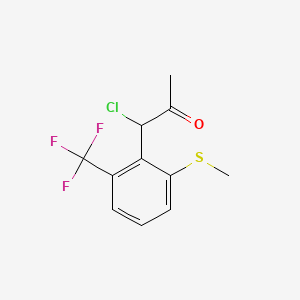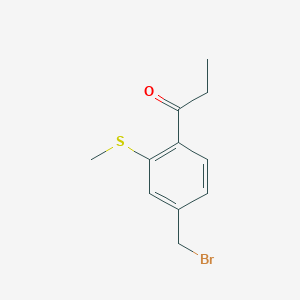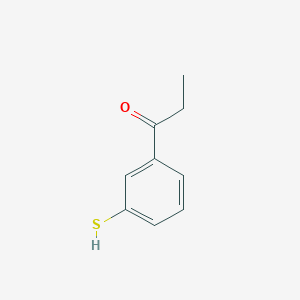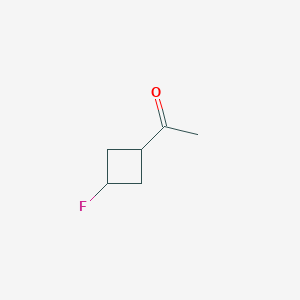
5-Chloro-6-(trifluoromethyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5-Chloro-6-(trifluoromethyl)nicotinonitrile involves several steps. One common method includes the reaction of 6-chloro-5-(trifluoromethyl)pyridine-3-carbonitrile with appropriate reagents under controlled conditions . The reaction conditions often involve the use of inert gases like nitrogen or argon and temperatures maintained at 2-8°C . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
5-Chloro-6-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Chloro-6-(trifluoromethyl)nicotinonitrile is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.
Biology: Research involving this compound often focuses on its potential biological activities and interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Chloro-6-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. The pathways and targets can vary depending on the application, but it generally affects biochemical pathways related to its chemical structure .
Comparison with Similar Compounds
5-Chloro-6-(trifluoromethyl)nicotinonitrile can be compared with similar compounds such as:
6-(Trifluoromethyl)nicotinonitrile: Similar in structure but lacks the chlorine atom.
2-Chloro-6-(trifluoromethyl)nicotinonitrile: Another variant with a different position of the chlorine atom.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications.
Properties
Molecular Formula |
C7H2ClF3N2 |
|---|---|
Molecular Weight |
206.55 g/mol |
IUPAC Name |
5-chloro-6-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H2ClF3N2/c8-5-1-4(2-12)3-13-6(5)7(9,10)11/h1,3H |
InChI Key |
KGYKJFBUFJRVKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



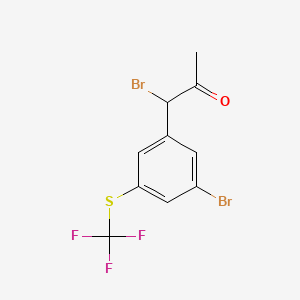
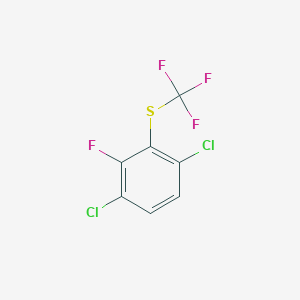
![[4-Chloro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14046237.png)
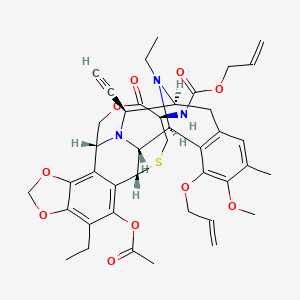
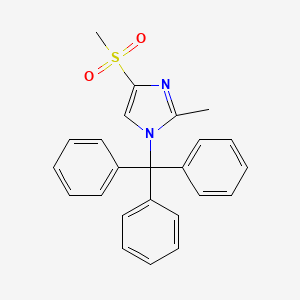
![4H-Inden-4-one, octahydro-1-[(1S,2E,4S)-5-hydroxy-1,4,5-trimethyl-2-hexen-1-yl]-7a-methyl-, (1R,3aR,7aR)-](/img/structure/B14046262.png)
